N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
Description
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Properties
IUPAC Name |
3-methoxy-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-5-13-22-18-11-9-16(10-12-18)15-20-17-7-6-8-19(14-17)21-2/h6-12,14,20H,3-5,13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAQBVVATPUJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lipophilic Benzylamine Scaffolds for Drug Discovery: A Technical Guide for the Modern Medicinal Chemist
Introduction: The Enduring Appeal of the Benzylamine Core
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds."[1][2][3] These structures possess the inherent ability to interact with multiple biological targets, offering a fertile starting point for drug discovery campaigns. The benzylamine motif is a quintessential example of such a scaffold. Its structure, a simple fusion of a phenyl ring and an aminomethyl group, is deceptively potent, appearing in a remarkable number of FDA-approved pharmaceuticals and clinical candidates.[4]
The utility of the benzylamine core is profoundly influenced by its lipophilic character. Lipophilicity, a measure of a compound's ability to dissolve in fats and non-polar solvents, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[5][6] For benzylamine-based compounds, this property is paramount, governing their ability to cross cellular membranes and, notably, the blood-brain barrier (BBB). This makes the scaffold particularly valuable for developing centrally-acting agents targeting diseases of the central nervous system (CNS).[7][8][9] However, lipophilicity is a double-edged sword; while essential for reaching the site of action, excessive lipophilicity can lead to poor solubility, high plasma protein binding, increased metabolic breakdown, and potential toxicity.[8][9]
This guide provides an in-depth exploration of the lipophilic benzylamine scaffold, moving beyond simple descriptions to elucidate the causal relationships between chemical structure, synthetic strategy, biological activity, and metabolic fate. We will examine field-proven synthetic methodologies, dissect structure-activity relationships (SAR) through contemporary case studies, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
Section 1: Strategic Synthesis of Benzylamine Analogs
The construction of a diverse library of benzylamine analogs is the foundational step in any discovery program. The choice of synthetic route is a strategic decision, dictated by factors such as desired stereochemistry, functional group tolerance, and scalability.
Key Synthetic Methodologies
Several robust methods exist for the synthesis of benzylamines, each with distinct advantages.
-
Reductive Amination: This is arguably the most versatile and widely used method for generating N-substituted benzylamines.[7] It typically involves the condensation of a substituted benzaldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the target amine. The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is critical for controlling selectivity and ensuring compatibility with other functional groups. The mild conditions and broad substrate scope make it a workhorse in medicinal chemistry.[10]
-
Gabriel Synthesis: For the specific preparation of primary benzylamines (R-CH₂-NH₂), the Gabriel synthesis offers a classic and effective route that avoids the over-alkylation often seen in direct reactions with ammonia.[11] The process involves alkylating potassium phthalimide with a benzyl halide, followed by hydrazinolysis to release the pure primary amine.
-
Modern Catalytic Approaches: More advanced methods, such as rhodium(III)-catalyzed C-H functionalization, allow for the construction of complex polycyclic structures from simple benzylamine precursors.[12] These cutting-edge techniques enable the exploration of novel chemical space but often require more specialized catalytic systems and optimization.
-
Direct Amination: The reaction of benzyl chloride with ammonia or amines is a straightforward approach, though it can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines.[13] Employing a large excess of the amine can favor the desired product.
Synthetic Workflow Visualization
The following diagram illustrates the primary pathways for synthesizing benzylamine derivatives.
Protocol 1: General Synthesis of an N-Aryl Benzylamine via Reductive Amination
This protocol describes a reliable, lab-scale synthesis of a substituted benzylamine, a common step in generating a screening library.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, round-bottom flask, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq) and the substituted aniline (1.0 eq).
-
Solvent Addition: Dissolve the starting materials in an appropriate volume of anhydrous DCE or THF (approx. 0.1 M concentration).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid. This is crucial for promoting the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing imines in the presence of other carbonyl groups. Its use avoids the need for strict pH control required by reagents like NaCNBH₃.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-aryl benzylamine.
Section 2: Dissecting the Structure-Activity Relationship (SAR)
Understanding how structural modifications impact biological activity is the core of medicinal chemistry.[14][15] For the benzylamine scaffold, SAR exploration has yielded potent and selective modulators for a variety of targets.
Case Study: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
17β-HSD3 is a critical enzyme in testosterone biosynthesis, making it a high-value target for prostate cancer therapeutics.[16][17] Aryl benzylamine-based inhibitors have been designed and optimized to achieve potent and selective inhibition.[16][17]
The SAR investigation reveals several key principles:
-
Core Structure: The N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide core (Compound 1 ) serves as a potent lead structure.[16]
-
Hydrophobic Interactions: Extending the molecule to access additional hydrophobic regions within the active site can be beneficial. However, the nature of the linker is critical. Amide-linked extensions (compounds 23 and 24 ) largely retain activity, whereas amine-linked extensions (21 ) are detrimental.[16]
-
Stereochemistry: Introduction of a chiral center, as in the C-allyl derivative 26 , reveals a strong stereochemical preference. The S-(+)-enantiomer (32 ) was found to be active, while the R-(-)-enantiomer was inactive, a finding that validates in silico docking models and confirms a specific binding orientation.[16][17]
| Compound ID | Modification from Lead (1) | 17β-HSD3 IC₅₀ (µM) |
| 1 | Lead Compound | 0.9 |
| 21 | Amine-linked extension | >10 (36% inh. @ 10µM) |
| 23 | Amide-linked extension | 3.9 |
| 24 | Amide-linked extension | 1.1 |
| 26 | Racemic C-allyl derivative | 0.52 |
| 32 | S-(+)-enantiomer of 26 | 0.37 |
| 29 | N-acetylpiperidine extension | 0.076 |
| 30 | Ethyl linker modification | 0.074 |
| Data synthesized from[16][17]. |
Case Study: Modulation of Serotonin 5-HT₂ₐ/₂c Receptors
N-benzyl phenethylamines, a close structural relative of benzylamines, are potent agonists of serotonin receptors, which are key targets for psychiatric and neurological disorders.[18]
The SAR for this class is complex and highlights subtle electronic and steric effects:
-
N-Benzyl Substitution: An N-(2-hydroxybenzyl) group generally confers the highest potency at the 5-HT₂ₐ receptor. For example, compound 1b emerged as a highly potent and selective agonist with an EC₅₀ of 0.074 nM and over 400-fold selectivity for 5-HT₂ₐ.[18]
-
Phenethylamine Ring Substitution: The size of the substituent at the 4-position of the phenethylamine ring is critical. Activity tends to decrease as the alkyl chain length increases from methyl (7b ) to propyl (9b ).[18]
-
Selectivity: The interplay between substitutions on both the N-benzyl and phenethylamine rings can dramatically influence selectivity between the 5-HT₂ₐ and 5-HT₂c subtypes.[18]
| Compound ID | N-Benzyl Substituent | 4-Position Substituent | 5-HT₂ₐ Binding (Ki, nM) | 5-HT₂ₐ Functional (EC₅₀, nM) |
| 1b | 2-Hydroxybenzyl | H | 0.31 | 0.074 |
| 6b | 2-Hydroxybenzyl | Cyano | 1.1 | 1.1 |
| 7b | 2-Hydroxybenzyl | Methyl | 0.16 | 0.40 |
| 8b | 2-Hydroxybenzyl | Ethyl | 0.13 | 0.55 |
| 9b | 2-Hydroxybenzyl | n-Propyl | 0.30 | 1.6 |
| Data synthesized from[18]. |
Generalized Pharmacophore Model
Based on numerous studies, a generalized pharmacophore for a lipophilic benzylamine interacting with a biological target can be visualized.
Section 3: Pharmacokinetics and Metabolic Fate
A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its ultimate success or failure as a drug.[19] Lipophilicity is a master regulator of this process.[5]
-
Absorption & Distribution: The lipophilic nature of the benzylamine scaffold facilitates passive diffusion across the gut wall for oral absorption and is critical for crossing the BBB.[7][8] However, high lipophilicity can also lead to sequestration in fatty tissues, affecting the volume of distribution and potentially prolonging the drug's half-life.[19]
-
Metabolism: The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP450) family, work to transform lipophilic compounds into more water-soluble derivatives for excretion.[19][20] Benzylamine scaffolds are susceptible to several metabolic reactions, including N-dealkylation, aromatic hydroxylation, and oxidation of the benzylic carbon.[21][22] Identifying these metabolic "soft spots" is a key part of lead optimization, as modifications can be made to block metabolism and improve the drug's half-life and safety profile.[20]
Section 4: Essential Experimental Workflows
Translating a design concept into a viable drug candidate requires a robust suite of experimental assays. The protocols below represent core workflows for characterizing novel lipophilic benzylamine analogs.
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Fluorometric)
This protocol provides a framework for assessing a compound's ability to inhibit a target enzyme using a fluorogenic substrate.
Principle: An enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will slow this reaction, resulting in a reduced fluorescence signal. This assay is a cornerstone for determining inhibitor potency (IC₅₀).[23][24]
Materials:
-
Target Enzyme (e.g., a purified protease, kinase, or dehydrogenase)
-
Fluorogenic Substrate specific to the enzyme
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Test Compounds (benzylamine analogs) dissolved in DMSO (10 mM stock)
-
Positive Control Inhibitor (known inhibitor of the enzyme)
-
96-well or 384-well black microplates
-
Multimode plate reader with fluorescence detection
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Dispense these dilutions into the microplate. Include wells for "no enzyme" (background), "no inhibitor" (100% activity), and the positive control inhibitor.
-
Enzyme Addition: Add the target enzyme to all wells except the "no enzyme" background controls. Allow the plate to incubate for 15-30 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately determining the potency of slow-binding or irreversible inhibitors.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the microplate into the plate reader, pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Read the fluorescence signal kinetically (e.g., every 60 seconds for 30-60 minutes).
-
Data Analysis:
-
For each time point, subtract the background fluorescence ("no enzyme" wells).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the data by setting the "no inhibitor" control rate to 100% activity and the highest concentration of the positive control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability, providing crucial information on the cytotoxicity of a compound.[25]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human or murine cell line of interest (e.g., cancer cell line)[25]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours. Causality Note: During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (50% cytotoxic concentration).
-
Conclusion and Future Directions
The lipophilic benzylamine scaffold remains a cornerstone of modern drug discovery due to its synthetic tractability and inherent "drug-like" properties. Its privileged status is continually reinforced by its success in yielding potent and selective modulators for a diverse array of biological targets, from enzymes involved in oncology to CNS receptors critical for neuropsychiatric health.
The future of drug discovery with this scaffold lies in the strategic application of advanced synthetic methods to explore new chemical space and the integration of computational chemistry to more accurately predict ADME properties and target engagement. As our understanding of the complex interplay between lipophilicity, target binding, and pharmacokinetics deepens, the rational design of novel benzylamine-based therapeutics will become ever more precise and powerful. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon, enabling them to harness the full potential of this remarkable molecular framework.
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N-(3-Methoxyphenyl)benzenemethanamine Derivatives: A Technical Guide to Synthesis and Pharmacological Applications
Executive Summary
N-(3-Methoxyphenyl)benzenemethanamine (also known as N-benzyl-3-methoxyaniline or N-benzyl-m-anisidine) represents a privileged structural motif in medicinal chemistry. As a lipophilic secondary amine featuring two aromatic systems—an electron-rich anisidine and a hydrophobic benzyl group—it serves as a critical scaffold for central nervous system (CNS) ligands, particularly for Sigma (
This guide provides a rigorous technical analysis of this scaffold, detailing validated synthetic protocols, Structure-Activity Relationship (SAR) logic, and experimental workflows for researchers in drug discovery.
Chemical Identity & Structural Significance
The molecule comprises a secondary amine linker connecting a 3-methoxyphenyl group (hydrogen bond acceptor region) and a benzyl group (bulk hydrophobic region).
| Property | Data |
| IUPAC Name | N-(3-Methoxyphenyl)-1-phenylmethanamine |
| Common Names | N-Benzyl-3-methoxyaniline; N-Benzyl-m-anisidine |
| Molecular Formula | C |
| Molecular Weight | 213.28 g/mol |
| Key Pharmacophore | Aryl-linker-Amine-Aryl (Classic GPCR/Ion Channel motif) |
The "Privileged Structure" Concept
This scaffold is versatile because it can adopt distinct conformations to fit various binding pockets:
-
Sigma-1 (
) Receptors: The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126, while the benzyl and anisyl rings engage in hydrophobic interactions with the receptor's flanking pockets. -
5-HT
Receptors: The N-benzyl motif is known to dramatically enhance affinity in related phenethylamine classes (e.g., the NBOMe series) by interacting with residue Phe339 in the receptor's orthosteric site.
Synthetic Strategies
Two primary routes are field-validated for high-yield synthesis: Reductive Amination (preferred for specificity) and Direct Alkylation (preferred for cost).
Method A: Reductive Amination (The "Gold Standard")
This method avoids over-alkylation (formation of tertiary amines) and proceeds via a stable imine (Schiff base) intermediate.
Reaction Logic:
-
Condensation: 3-Methoxyaniline attacks the carbonyl of benzaldehyde to form N-benzylidene-3-methoxyaniline.
-
Reduction: The imine is reduced in situ or sequentially using Sodium Borohydride (NaBH
) or Sodium Triacetoxyborohydride (STAB).
Method B: Direct Alkylation
Direct reaction with benzyl chloride is faster but requires careful control of stoichiometry to prevent the formation of the N,N-dibenzyl byproduct.
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes showing the selectivity advantage of reductive amination (top path) versus the risk of over-alkylation in direct substitution (bottom path).
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Target Scale: 10 mmol
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve 3-methoxyaniline (1.23 g, 10 mmol) in Methanol (anhydrous, 20 mL).
-
Add Benzaldehyde (1.06 g, 10 mmol) dropwise.
-
Add Magnesium Sulfate (MgSO
, 2 g) to sequester water and drive equilibrium. -
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting amine spot disappears.[1]
-
Note: The Schiff base often precipitates or forms an oil. Filter off MgSO
before reduction.
-
-
Reduction:
-
Cool the methanolic solution to 0°C in an ice bath.
-
Add Sodium Borohydride (NaBH
, 0.57 g, 15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution). -
Allow the mixture to warm to RT and stir for 2 hours.
-
-
Workup:
-
Quench with water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation: Use guinea pig brain or transfected CHO cells expressing human
receptors. Homogenize in 50 mM Tris-HCl (pH 7.4). -
Incubation:
-
Radioligand: [³H]-(+)-Pentazocine (2 nM final concentration).
-
Test Compound: 10 concentrations (e.g.,
M to M). -
Non-specific Binding: Define using 10 µM Haloperidol.
-
Incubate for 120 min at 37°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> using the Cheng-Prusoff equation.
Medicinal Chemistry & SAR Analysis
The N-(3-Methoxyphenyl)benzenemethanamine scaffold is highly sensitive to substitution. Small changes can shift selectivity between Sigma subtypes and 5-HT receptors.
Structure-Activity Relationship (SAR) Map
-
The Nitrogen Atom: Essential for ionic anchoring. Methylation (tertiary amine) often increases Sigma-2 affinity but may reduce metabolic stability.
-
The Benzyl Ring:
-
Para-substitution (e.g., 4-Cl, 4-F) often increases metabolic stability and lipophilicity.
-
Ortho-substitution can induce steric clashes, altering the rotational entropy of the benzyl group.
-
-
The 3-Methoxy Group:
-
Acts as a Hydrogen Bond Acceptor (HBA).
-
Removal or shift to the 4-position often results in a loss of Sigma-1 affinity due to the specific requirement for an HBA in the "hydrophobic pocket" of the receptor.
-
Visualization: SAR Logic
Caption: SAR map illustrating how structural modifications to the core scaffold shift pharmacological profiles between Sigma and Serotonin targets.
Case Studies & Derivatives
Sigma Receptor Ligands
Derivatives of N-benzyl-m-anisidine have been extensively mapped for Sigma receptor activity. The 3-methoxy group mimics the phenolic hydroxyl of pentazocine (the prototypical Sigma ligand). Research indicates that N-alkylation (e.g., N-propyl) combined with the benzyl group creates high-affinity Sigma-1 antagonists, potentially useful for neuropathic pain treatment [1].
5-HT "Super-Agonists" (Contextual Relevance)
While the aniline linker is distinct, the N-benzyl motif is shared with the "NBOMe" class of hallucinogens (e.g., 25I-NBOMe). In those compounds, the N-benzyl group locks the molecule into a specific conformation within the 5-HT
References
-
Structural Determinants of Sigma Receptor Affinity. Source: Molecular Pharmacology (1987).[2] Context: Establishes the requirement for a basic nitrogen and lipophilic aromatic rings (like the benzyl and anisyl groups) for high Sigma affinity. URL:[Link][2]
-
N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists. Source: ACS Chemical Neuroscience (2015). Context: Demonstrates the dramatic potency increase conferred by the N-benzyl group in related CNS ligands. URL:[Link]
-
Synthesis of N-Benzyl-3-methoxyaniline (PubChem Compound Summary). Source: National Institutes of Health (NIH). Context: physicochemical properties and identifiers for the core scaffold.[3] URL:[Link]
-
Organic Syntheses Procedure: N-Benzyl-m-toluidine. Source: Organic Syntheses, Coll.[4] Vol. 3, p.107. Context: Validated protocol for reductive amination of meta-substituted anilines, directly applicable to the methoxy analog. URL:[Link]
Sources
Methodological & Application
One-pot synthesis of N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
Application Note: Optimized One-Pot Reductive Amination for the Synthesis of N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
Executive Summary
This application note details a robust, field-proven protocol for the synthesis of This compound , a secondary amine scaffold common in medicinal chemistry (e.g., antihistamine or kinase inhibitor pharmacophores).
The method utilizes Sodium Triacetoxyborohydride (STAB) in a one-pot reductive amination. Unlike traditional catalytic hydrogenation or toxic sodium cyanoborohydride (NaBH₃CN) methods, this protocol offers mild conditions, high chemoselectivity, and eliminates the need to isolate the intermediate imine.
Key Advantages:
-
Chemoselectivity: STAB reduces the in situ generated iminium ion significantly faster than the starting aldehyde, minimizing side reactions.
-
Safety: Avoids the generation of HCN or toxic cyanide byproducts associated with NaBH₃CN.
-
Efficiency: One-pot transformation with simple workup.
Reaction Mechanism & Chemical Logic
The synthesis proceeds via the condensation of 3-methoxyaniline (nucleophile) and 4-(pentyloxy)benzaldehyde (electrophile).
-
Imine Formation: The aniline attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form an imine (Schiff base). Note: As 3-methoxyaniline is a weaker nucleophile than alkyl amines, Acetic Acid (AcOH) is added to catalyze this equilibrium.
-
Protonation: The imine is protonated by AcOH to form an iminium ion.
-
Selective Reduction: STAB delivers a hydride to the iminium carbon. The steric bulk and electron-withdrawing nature of the acetoxy groups on boron make STAB less reactive toward the neutral aldehyde but highly reactive toward the charged iminium species.
Diagram 1: Reaction Mechanism Pathway
Caption: Mechanistic flow from condensation to selective hydride transfer via STAB.
Materials & Equipment
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 3-Methoxyaniline (m-Anisidine) | 123.15 | 1.0 | Nucleophile |
| 4-(Pentyloxy)benzaldehyde | 192.25 | 1.05 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0-2.0 | Catalyst |
| Dichloromethane (DCM) or DCE | - | Solvent | Medium (0.1 - 0.2 M) |
Equipment:
-
250 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Nitrogen or Argon gas line (inert atmosphere preferred but not strictly required).
-
Separatory funnel.
-
Rotary evaporator.
Detailed Experimental Protocol
Step 1: Reagent Mixing & Imine Formation
-
Equip a clean, dry RBF with a magnetic stir bar.
-
Add 3-Methoxyaniline (1.0 equiv) and 4-(Pentyloxy)benzaldehyde (1.05 equiv).
-
Dissolve in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to achieve a concentration of approximately 0.1 M to 0.2 M.
-
Expert Tip: DCE is the classic solvent for STAB reactions due to stability, but DCM is often sufficient and easier to remove.
-
-
Add Acetic Acid (1.0 - 2.0 equiv).
-
Stir at Room Temperature (20-25°C) for 30–60 minutes.
-
Why? This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced, maximizing yield.
-
Step 2: Reduction
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Seal the flask (can use a septum with a nitrogen balloon) and stir vigorously at Room Temperature.
-
Monitor: Check reaction progress via TLC or LCMS after 2 hours.
-
Target: Disappearance of the aniline starting material.
-
Duration: Typically 2 to 16 hours depending on scale and specific batch kinetics.
-
Step 3: Quench & Workup
-
Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ (Sodium Bicarbonate) solution. Stir for 15 minutes until gas evolution ceases.
-
Safety: This neutralizes the acetic acid and decomposes excess borohydride.
-
-
Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).
-
Combine organic layers and wash with:
-
1x Water[1]
-
1x Brine (Saturated NaCl)
-
-
Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Filter and concentrate under reduced pressure (Rotovap).
Step 4: Purification
-
The crude oil is typically purified via Flash Column Chromatography .
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (typically starting 95:5 to 80:20).
-
Note: The product is a secondary amine; if streaking occurs on silica, add 1% Triethylamine to the eluent.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step operational workflow for the one-pot synthesis.
Quality Control & Validation
To ensure the integrity of the synthesized This compound , verify the following diagnostic signals:
1. Proton NMR (¹H NMR, CDCl₃, 400 MHz):
-
Benzylic Protons: Look for a sharp singlet (2H) around δ 4.2 – 4.3 ppm . This confirms the reduction of the imine (C=N) to the amine (C-N).
-
Methoxy Group: Singlet (3H) around δ 3.7 – 3.8 ppm .
-
Pentyloxy Chain:
-
Triplet (2H, -OCH₂-) around δ 3.9 – 4.0 ppm .
-
Multiplets (6H) for the internal alkyl chain.
-
Triplet (3H) for the terminal methyl group.
-
-
Aromatic Region: Distinct patterns for the 1,4-disubstituted ring (benzyl part) and the 1,3-disubstituted ring (aniline part).
2. Mass Spectrometry (LCMS/ESI):
-
Target Mass: Calculate [M+H]⁺.
-
Formula: C₁₉H₂₅NO₂
-
Exact Mass: ~299.19 g/mol .
-
Observed: m/z 300.2 [M+H]⁺ .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Imine formation is slow due to electron-rich aldehyde. | Increase AcOH to 2-3 equiv. Increase "pre-stir" time. Use DCE and heat to 40°C. |
| Remaining Aldehyde | STAB decomposed by moisture. | Ensure STAB is fresh and dry.[3] Use anhydrous solvents. Add an extra 0.5 equiv of STAB. |
| Bis-alkylation | Not applicable for this specific secondary amine target. | (Relevant only if starting with primary amine) - N/A here. |
| Product Streaking | Interaction with acidic silica gel. | Pre-wash silica column with 1% Triethylamine/Hexanes or add 1% Et₃N to mobile phase. |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Water-reactive.[2][4][5] Releases flammable hydrogen gas and acetic acid upon contact with water.[6] Quench slowly in a fume hood.
-
3-Methoxyaniline (m-Anisidine): Toxic by inhalation, skin contact, and ingestion. Known to cause methemoglobinemia.[3][7] Wear double nitrile gloves and work strictly in a fume hood.
-
Solvents (DCM/DCE): Halogenated solvents are suspected carcinogens. Dispose of in dedicated halogenated waste streams.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9][10][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][10][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[1][10][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[11][12] [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride - Application in Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 3-Methoxyaniline(536-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Precision Synthesis of N-Benzyl Aniline: Catalytic Hydrogenation & Reductive Amination Protocols
Executive Summary
N-Benzyl aniline serves as a pivotal pharmacophore and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), dyes, and agrochemicals. While alkylation of aniline with benzyl halides is possible, it often suffers from over-alkylation (forming tertiary amines) and genotoxic waste generation.
Catalytic Reductive Amination (CRA) represents the superior, atom-economical approach. This guide details the synthesis of N-benzyl aniline via the condensation of aniline and benzaldehyde followed by in situ catalytic hydrogenation. We prioritize Heterogeneous Catalysis (Pd/C) due to its scalability, high turnover number (TON), and ease of workup.
Two distinct protocols are provided:
-
Standard High-Throughput Method: Using molecular hydrogen (
) and Pd/C. -
Green Transfer Hydrogenation: Using ammonium formate as a hydrogen donor, eliminating high-pressure gas hazards.
Mechanistic Insight & Reaction Pathway
Understanding the temporal separation between condensation and reduction is critical for selectivity.
-
Condensation: Aniline attacks benzaldehyde to form a hemiaminal, which dehydrates to the N-benzylideneaniline (Schiff base) . This equilibrium is driven forward by water removal or solvent choice.
-
Surface Adsorption: The lipophilic imine adsorbs onto the catalyst surface (typically Pd or Pt).
-
Hydrogenation: Surface-bound hydrides reduce the
bond. -
Selectivity Challenge: The N-benzyl bond is susceptible to hydrogenolysis (cleavage) under vigorous conditions, regenerating aniline and toluene.
Mechanistic Pathway Diagram[1]
Figure 1: Reaction pathway for reductive amination. Note the critical branch point at the Product stage where over-reduction (hydrogenolysis) leads to bond cleavage.
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Catalyst | 5% Pd/C (50% water wet) | Balances activity and safety. Dry Pd/C is pyrophoric. 5% loading is sufficient; 10% increases hydrogenolysis risk. |
| Solvent | Methanol (MeOH) | High solubility for substrates; polar nature accelerates imine formation. Ethanol is a viable alternative. |
| Pressure | 1–3 bar (Balloon to Low Pressure) | High pressure (>5 bar) favors hydrogenolysis of the benzylic C-N bond. |
| Stoichiometry | 1.0 : 1.05 (Aldehyde : Amine) | Slight excess of aniline ensures complete consumption of the aldehyde, preventing benzyl alcohol byproduct formation. |
| Additives | Molecular Sieves (Optional) | Adding 4Å sieves shifts the equilibrium toward the imine, crucial if the reaction stalls. |
Protocol 1: Standard Catalytic Hydrogenation (H₂ Balloon)
Application: General laboratory synthesis (10 mmol – 100 mmol scale). Safety: Hydrogen gas is flammable. Ensure proper grounding and work in a fume hood.
Materials
-
Benzaldehyde (freshly distilled if yellowed)
-
Aniline (distilled if dark)
-
5% Pd/C (50% wet paste)
-
Methanol (HPLC grade)
-
Hydrogen balloon (or low-pressure line)
Step-by-Step Methodology
-
Imine Pre-formation (Recommended for Selectivity):
-
In a round-bottom flask, dissolve Benzaldehyde (10 mmol, 1.06 g) and Aniline (10.5 mmol, 0.98 g) in Methanol (30 mL).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Self-Validation: TLC (20% EtOAc/Hexane) should show the disappearance of benzaldehyde and the appearance of a new, less polar imine spot.
-
-
Catalyst Addition:
-
STOP STIRRING.
-
Carefully add 5% Pd/C (100 mg, ~1 wt% Pd relative to substrate) to the solution.
-
Note: Adding catalyst to a stagnant solution minimizes the risk of sparking solvent vapors.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the headspace with Nitrogen (
) for 5 minutes. -
Insert a balloon filled with Hydrogen (
). -
Purge the solution by bubbling
through a long needle for 1 minute (with an outlet needle), then remove the outlet. -
Stir vigorously at RT.
-
-
Monitoring & Termination:
-
Monitor via TLC or GC-MS every hour. Reaction typically completes in 2–4 hours.
-
Endpoint: Disappearance of the imine intermediate.
-
Critical Check: If the reaction runs overnight, check for "spot-to-spot" conversion. Prolonged exposure can lead to cleavage (Toluene formation).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Do not let the catalyst dry out completely on the filter paper (pyrophoric hazard); keep it wet with water/methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify via recrystallization (Ethanol/Water) or flash chromatography if necessary.
-
Protocol 2: Green Transfer Hydrogenation (Ammonium Formate)
Application: Safety-critical environments, educational labs, or when gas cylinders are unavailable.
Mechanism: Ammonium formate decomposes over Pd to release
Workflow Diagram
Figure 2: Workflow for Transfer Hydrogenation. This method requires mild heating to activate the formate decomposition.
Step-by-Step Methodology
-
Preparation:
-
Combine Benzaldehyde (10 mmol) and Aniline (10 mmol) in Methanol (40 mL).
-
Stir for 15 minutes to allow imine equilibration.
-
-
Reagent Addition:
-
Add 10% Pd/C (0.2 g).
-
Add Ammonium Formate (30 mmol, 1.89 g) in a single portion.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approx. 60–65°C).
-
Observation: Effervescence (
evolution) will occur. This indicates the catalyst is active.
-
-
Validation:
-
After 1 hour, check TLC.
-
If starting material remains and effervescence has ceased, add an additional 1 equivalent of ammonium formate.
-
-
Isolation:
-
Cool to RT. Filter through Celite.[1]
-
The filtrate will contain residual ammonium salts. Partition between Ethyl Acetate and Water.
-
Wash the organic layer with Brine, dry over
, and concentrate.
-
Performance Comparison & Troubleshooting
Method Comparison Table
| Feature | Protocol 1 ( | Protocol 2 (Transfer Hydro) |
| Atom Economy | High | Moderate (Waste: |
| Reaction Time | 2–6 Hours | 1–3 Hours |
| Selectivity | High (at controlled pressure) | Very High (Kinetic control) |
| Safety Profile | Low (Flammable Gas) | High (Solid Reagents) |
| Scalability | Excellent (Industrial Standard) | Good (Batch limits) |
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Catalyst Poisoning | Sulfur in aniline/benzaldehyde poisons Pd. Distill reagents or increase catalyst loading. |
| Benzyl Alcohol Formation | Direct Reduction of Aldehyde | Imine formation was incomplete before H2 addition. Use pre-formation step or add dehydrating agent ( |
| Toluene Detected | Hydrogenolysis | Reaction ran too long or pressure too high. Stop reaction immediately upon disappearance of imine. Switch to Pt/C catalyst (less prone to hydrogenolysis). |
| Tertiary Amine | Over-Alkylation | Excess aldehyde was present. Ensure Aniline is in slight excess (1.05 eq). |
References
-
Gross, T., et al. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia.[2]Organic Letters , 4(4), 581-584.
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.Synthesis , 1988(02), 91-95.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Journal of Organic Chemistry , 61(11), 3849-3862. (Cited for mechanistic comparison).
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Kadam, H. K., et al. (2015). Recent Advances in the Synthesis of N-Benzylanilines.RSC Advances , 5, 84282-84308.
Sources
Solvent Selection for the Reductive Alkylation of Electron-Rich Anilines: A Mechanistic and Practical Guide
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
Reductive alkylation, or reductive amination, is a cornerstone of modern synthetic chemistry, pivotal for constructing carbon-nitrogen bonds in a controlled manner.[1][2][3] This is particularly true in pharmaceutical development, where a significant portion of C-N bond-forming reactions rely on this method.[2][4] This application note provides an in-depth analysis of a critical, yet often overlooked, parameter: solvent selection, specifically for the reaction involving electron-rich anilines. We will explore the causal relationships between solvent properties and reaction outcomes, moving beyond mere procedural lists to offer a foundational understanding that empowers researchers to optimize their synthetic strategies. Detailed protocols, comparative data, and decision-making workflows are provided to serve as a practical guide for scientists at the bench.
The Underlying Chemistry: A Tale of Two Steps
The reductive amination of an aniline with an aldehyde or ketone is not a single transformation but a sequence of two distinct chemical events:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon, followed by dehydration to form a Schiff base (an imine). In the presence of an acid catalyst, this imine is protonated to form a highly electrophilic iminium ion.[5] This is an equilibrium process.
-
Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary or tertiary amine.[3][6]
The success of the entire process hinges on balancing the kinetics of these two steps. The solvent plays a master-regulatory role, influencing the rate of imine formation, the stability of the iminium intermediate, and the efficacy of the reducing agent.
Figure 1: General mechanism of reductive amination. The solvent influences both the equilibrium of imine formation and the rate of the final reduction step.
The Challenge of Electron-Rich Anilines
Anilines bearing electron-donating groups (EDGs) such as methoxy (e.g., p-anisidine) or alkyl groups are considered "electron-rich." Their enhanced nucleophilicity accelerates the initial attack on the carbonyl. However, this reactivity presents specific challenges:
-
Over-Alkylation: If a primary aniline is used, the resulting secondary amine is often more nucleophilic than the starting material, leading to a second alkylation and the formation of a tertiary amine byproduct.[7]
-
Side Reactions: The increased electron density on the aromatic ring can make it susceptible to other reactions, depending on the conditions.[8]
-
Reaction Rate Mismatch: A very fast imine formation followed by a slow reduction can lead to the accumulation of the imine/iminium intermediate, which may be unstable or participate in undesired side reactions.
Proper solvent selection is critical to modulate reactivity, control selectivity, and ensure a high yield of the desired mono-alkylated product.
Solvent Properties and Their Mechanistic Impact
The choice of solvent is dictated primarily by its interaction with the reactants, intermediates, and the chosen reducing agent.
Protic vs. Aprotic Solvents
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[9]
-
Effect on Imine Formation: Protic solvents can solvate and stabilize the charged intermediates in the hemiaminal-to-imine conversion, potentially accelerating this step.[10][11] However, as water is a product of this equilibrium, using a protic solvent can also favor the reverse reaction (hydrolysis) due to Le Châtelier's principle.
-
Effect on Nucleophiles: They can form a "solvent cage" around the aniline via hydrogen bonding, slightly decreasing its nucleophilicity.[9][10]
-
Compatibility: Often used with reducing agents stable in their presence, like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).[12]
-
-
Aprotic Solvents (e.g., DCE, THF, EtOAc, Acetonitrile): These solvents lack O-H or N-H bonds and cannot donate hydrogen bonds.[9]
-
Effect on Imine Formation: Imine formation, being a dehydration reaction, is often favored in aprotic solvents which can help drive the equilibrium forward, especially if a drying agent is used or water is removed azeotropically.[13]
-
Compatibility: They are essential for moisture-sensitive reducing agents like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is one of the most effective and selective reagents for this transformation.[12][14]
-
Solvent Polarity
The polarity of the solvent, measured by its dielectric constant, influences the reaction rate by stabilizing or destabilizing charged species.[15]
-
Polar Solvents (e.g., Acetonitrile, DMF, DMSO): Polar solvents are effective at stabilizing charged intermediates like the iminium ion, which can accelerate the rate of reduction.[16]
-
Nonpolar/Weakly Polar Solvents (e.g., Dichloroethane, THF): While perhaps less effective at stabilizing the iminium ion, these solvents are often the preferred choice due to their excellent compatibility with the most common reducing agent, NaBH(OAc)₃, and their ability to dissolve a wide range of organic substrates.[14][17]
A Comparative Analysis of Common Solvents
The optimal solvent is a compromise between substrate solubility, reagent compatibility, and reaction kinetics. 1,2-Dichloroethane (DCE) has historically been the solvent of choice for reactions using NaBH(OAc)₃.[14][17] However, due to its toxicity and environmental concerns, greener alternatives are now preferred where possible.
| Solvent | Type | Dielectric Constant (ε) | Typical Reducing Agent(s) | Advantages | Disadvantages |
| 1,2-Dichloroethane (DCE) | Aprotic, Halogenated | 10.4 | NaBH(OAc)₃ | Excellent substrate solubility; well-established performance and fast reaction rates.[7] | Toxic; environmentally persistent.[18] |
| Tetrahydrofuran (THF) | Aprotic, Ether | 7.6 | NaBH(OAc)₃, NaBH₃CN | Good general-purpose solvent; less toxic than DCE. | Reactions can be slower than in DCE; lower boiling point.[7][14] |
| Ethyl Acetate (EtOAc) | Aprotic, Ester | 6.0 | NaBH(OAc)₃ | "Greener" alternative to DCE; good solubility for many substrates.[18] | Can be susceptible to hydrolysis under acidic/basic conditions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | NaBH(OAc)₃, NaBH₃CN | Highly polar, can accelerate reactions; useful for less soluble substrates. | Can be difficult to remove; occasional reactivity issues.[14] |
| Methanol (MeOH) | Protic | 32.7 | NaBH₃CN, NaBH₄ | Excellent for dissolving amine salts; used when NaBH(OAc)₃ is not required.[12] | Incompatible with NaBH(OAc)₃; can slowly react with NaBH₄.[12][19] |
Table 1: Comparison of common solvents for the reductive alkylation of anilines.
Recent studies have shown that Ethyl Acetate (EtOAc) is a broadly comparable and viable green alternative to DCE for many NaBH(OAc)₃-mediated reductive aminations.[18]
Practical Guide: Solvent Selection Workflow
Choosing the right solvent is a critical decision point in experimental design. The following workflow provides a logical pathway for this selection process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 19. sciencemadness.org [sciencemadness.org]
Application Note & Protocol: Microwave-Assisted Synthesis of Bulky Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of sterically hindered secondary amines is a formidable challenge in organic chemistry, often hampered by low reaction rates and poor yields under conventional thermal conditions. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) as a powerful tool to overcome these limitations. We will explore two primary and effective strategies—Reductive Amination and Buchwald-Hartwig Amination—elucidating the fundamental principles and providing detailed, field-proven protocols for their execution in a microwave reactor. This guide is designed to equip researchers with the knowledge to leverage MAOS for the efficient, rapid, and high-yield synthesis of bulky secondary amines, critical scaffolds in medicinal chemistry and materials science.
Introduction: The Challenge of Steric Hindrance and the Microwave Advantage
Bulky secondary amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, their synthesis is often complicated by the steric bulk of the reacting partners, which impedes the formation of the crucial carbon-nitrogen bond. Traditional synthetic methods, relying on conventional heating, frequently require prolonged reaction times, high temperatures, and often result in unsatisfactory yields and the formation of undesirable byproducts.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a green and efficient alternative to conventional heating.[2][3] Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, a process involving the interaction of microwaves with polar molecules or ions in the reaction medium.[4][5] This leads to rapid, uniform, and efficient heating, often resulting in dramatic accelerations of reaction rates, higher yields, and improved product selectivity.[1][6][7] For the synthesis of sterically hindered secondary amines, MAOS provides a decisive advantage by overcoming the kinetic barriers imposed by steric hindrance, enabling reactions to proceed to completion in a fraction of the time required by conventional methods.[8][9]
Strategic Approaches to Bulky Secondary Amine Synthesis via MAOS
Two prominent and versatile methods for the synthesis of bulky secondary amines that are significantly enhanced by microwave irradiation are Reductive Amination and Buchwald-Hartwig Amination.
Microwave-Assisted Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[10][11] When dealing with bulky ketones and amines, the formation of the imine intermediate is often the rate-limiting step. Microwave irradiation can dramatically accelerate this step, leading to efficient and rapid amine synthesis.[12][13]
Causality of Microwave Enhancement:
-
Accelerated Imine Formation: The polar nature of the carbonyl group and the amine allows for efficient absorption of microwave energy, leading to rapid heating and a significant increase in the rate of the condensation reaction to form the imine.
-
Enhanced Reduction: The subsequent reduction of the imine is also accelerated by the elevated temperatures and pressures achievable in a sealed microwave vessel.
-
Improved Selectivity: In some cases, microwave heating has been shown to improve the selectivity of the reductive amination process compared to conventional heating.[10]
Visualizing the Workflow: Microwave-Assisted Reductive Amination
Caption: General workflow for microwave-assisted reductive amination.
Protocol 2.1: Synthesis of N-(1-phenylethyl)aniline
This protocol describes the reductive amination of acetophenone with aniline, a reaction often challenging due to the moderate reactivity of the ketone.
Materials:
-
Acetophenone (1.0 mmol)
-
Aniline (1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add acetophenone (1.0 mmol, 120 mg) and aniline (1.2 mmol, 112 mg).
-
Add 1,2-dichloroethane (5 mL) and stir the mixture for 5 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(1-phenylethyl)aniline.
Expected Outcomes for Various Substrates:
| Ketone/Aldehyde | Amine | Product | Typical MW Conditions | Typical Yield (%) |
| Cyclohexanone | Benzylamine | N-benzylcyclohexanamine | 100 °C, 10 min | 95 |
| 4-Methoxyacetophenone | 2,6-Diisopropylaniline | N-(1-(4-methoxyphenyl)ethyl)-2,6-diisopropylaniline | 150 °C, 30 min | 78 |
| Benzaldehyde | tert-Butylamine | N-benzyl-tert-butylamine | 80 °C, 5 min | 92 |
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[14][15] This reaction is particularly powerful for the formation of C-N bonds involving sterically hindered aryl halides and amines. Microwave irradiation has been shown to significantly accelerate this transformation, allowing for the use of less reactive aryl chlorides and enabling the coupling of extremely bulky substrates.[16][17]
Causality of Microwave Enhancement:
-
Accelerated Catalytic Cycle: Each step of the Buchwald-Hartwig catalytic cycle, including oxidative addition, amine coordination, deprotonation, and reductive elimination, is accelerated at the elevated temperatures rapidly achieved with microwave heating.[15]
-
Selective Heating of Polar Intermediates: Polar intermediates in the catalytic cycle, such as the Ar-Pd-X species, can be selectively heated by microwaves, further accelerating the reaction.[16]
-
Reduced Reaction Times: Microwave-assisted Buchwald-Hartwig aminations are often complete in minutes, compared to hours or even days for conventionally heated reactions.[17][18]
Visualizing the Mechanism: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2.2: Synthesis of N-(2,6-diisopropylphenyl)-N-methylaniline
This protocol details the challenging coupling of a sterically hindered aryl chloride with a secondary amine.
Materials:
-
1-Chloro-2,6-diisopropylbenzene (1.0 mmol)
-
N-methylaniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
In a glovebox, to a 10 mL microwave reaction vial, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and NaOtBu (1.4 mmol, 135 mg).
-
Add a stir bar to the vial.
-
Remove the vial from the glovebox and add 1-chloro-2,6-diisopropylbenzene (1.0 mmol, 183 mg) and N-methylaniline (1.2 mmol, 129 mg).
-
Add toluene (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2,6-diisopropylphenyl)-N-methylaniline.
Expected Outcomes for Various Substrates:
| Aryl Halide | Amine | Ligand | Typical MW Conditions | Typical Yield (%) |
| 2-Bromo-m-xylene | Morpholine | XPhos | 110 °C, 20 min | 93 |
| 4-Chlorotoluene | Aniline | RuPhos | 120 °C, 25 min | 89 |
| 1-Bromo-4-(trifluoromethyl)benzene | Di-tert-butylamine | BrettPhos | 140 °C, 45 min | 75 |
Troubleshooting and Key Considerations
-
Solvent Choice: The choice of solvent is critical in microwave chemistry as it must be able to efficiently absorb microwave energy. High-boiling polar aprotic solvents like DMF, NMP, and toluene are often good choices.
-
Vessel Sealing: Ensure proper sealing of the reaction vials to maintain pressure and prevent solvent evaporation, which is crucial for reaching temperatures above the solvent's boiling point.
-
Temperature and Power Control: Modern microwave reactors allow for precise control of temperature and power. It is important to monitor the internal temperature of the reaction to ensure reproducibility and prevent decomposition.
-
Catalyst and Ligand Screening: For Buchwald-Hartwig reactions, screening of different palladium precursors, ligands, and bases may be necessary to optimize the reaction for a specific set of substrates.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of sterically hindered secondary amines. By leveraging the principles of dielectric heating, MAOS enables rapid, efficient, and high-yielding access to these valuable compounds. The protocols and insights provided in this application note serve as a starting point for researchers to explore the vast potential of microwave chemistry in overcoming synthetic challenges and accelerating drug discovery and materials development programs.
References
-
Bargiggia, F., et al. (2023). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ChemPlusChem, 88(3), e202300017. [Link][10][11]
-
Kitanosono, T., et al. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. Green Chemistry, 23(18), 7149-7155. [Link][16]
-
Bargiggia, F., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Catalysts, 13(4), 734. [Link]
-
Pisal, K. D., & Deorukhkar, A. R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 13(10), 1361. [Link][2]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][14]
-
Singh, S., et al. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Analytical Reviews, 7(1), 868-877. [Link][3]
-
Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link][6]
-
PubMed. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. [Link]
-
Phan, T. A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 8(29), 26345–26356. [Link][17]
-
Pillay, C. S., & Eribo, O. B. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC advances, 10(23), 13692-13711. [Link][4]
-
Patel, D. R., et al. (2012). A COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(9), 3276. [Link][1]
-
Bana, P., & Greiner, I. (2016). Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects. Australian Journal of Chemistry, 69(1), 103-108. [Link]
-
ResearchGate. (2023). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link][18]
-
Berghof Products + Instruments. Conventional heating vs. Microwave heating. [Link]
-
Gupta, D., et al. (2020). 1 Difference between conventional heating and microwave-assisted heating. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. New Journal of Chemistry, 47(45), 20979-21006. [Link][5]
-
Martin, S. E., & Drago, R. S. (2008). Microwave-assisted synthesis of phenylene-bridged aminophosphine ligands: acceleration of N-arylation and aryl fluoride phosphorylation reactions. The Journal of organic chemistry, 73(11), 4291-4294. [Link][8]
-
Suárez-Lezcano, C., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect, 8(43), e202303259. [Link]
-
Demkowicz, S., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1775. [Link]
-
Reddy, T. J., et al. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. The Journal of organic chemistry, 75(20), 6977-6980. [Link][9]
-
PubMed. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]
-
PubMed Central. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]
-
Patneedi, C. B., et al. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 176-185. [Link]
-
PubMed Central. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
Cini, E., & Fessard, T. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2861-2872. [Link]
-
SURFACE at Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
-
ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
PubMed Central. (2024). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. [Link]
-
ResearchGate. (2001). N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. [Link]
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- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
Green chemistry protocols for benzylation of aromatic amines
Application Note: Green Chemistry Protocols for
Executive Summary
The
This Application Note details two field-validated, green alternatives that align with the 12 Principles of Green Chemistry:
-
Catalytic Hydrogen Transfer (CHT): A "Borrowing Hydrogen" strategy using benzyl alcohols.[1][2]
-
Micellar Reductive Amination: A surfactant-mediated "on-water" protocol using benzaldehydes.[3]
These protocols offer superior safety profiles, reduced process mass intensity (PMI), and high scalability for drug development workflows.
Strategic Rationale: The Shift from Halides
The transition from alkyl halides to alcohols or aldehydes represents a fundamental shift in bond construction logic.
| Metric | Classical Route (Benzyl Chloride) | Protocol A: Borrowing Hydrogen (Benzyl Alcohol) | Protocol B: Micellar Reductive Amination |
| Atom Economy | Poor (<50%). Generates stoichiometric salt waste (KCl/NaBr). | Excellent (90-96%). Generates only H₂O. | Good. Depends on reductant choice. |
| Solvent | DMF/DCM (Toxic, difficult to recycle). | Toluene/Xylene (Recyclable) or Solvent-free. | Water (Biodegradable surfactant). |
| Safety | BnCl is a lachrymator and potential carcinogen. | Benzyl alcohol is a GRAS (Generally Recognized As Safe) food additive. | Benzaldehyde is widely available and safer to handle. |
| E-Factor | High (>25 kg waste/kg product). | Low (<5 kg waste/kg product). | Low (Mainly aqueous waste). |
Protocol A: Catalytic Hydrogen Transfer (Borrowing Hydrogen)
Concept: This method utilizes a transition metal catalyst to temporarily "borrow" hydrogen from the alcohol substrate, converting it into an aldehyde in situ. The aldehyde condenses with the amine to form an imine, which is then reduced by the "returned" hydrogen to yield the final amine.[4]
Mechanism: The reaction proceeds via a redox-neutral cycle, eliminating the need for external hydrogen gas or stoichiometric reducing agents.
Figure 1: The "Borrowing Hydrogen" catalytic cycle. The metal catalyst shuttles hydride equivalents from the alcohol to the imine.
Experimental Procedure
Target Scale: 5.0 mmol Catalyst: [Ru(p-cymene)Cl₂]₂ with DPEphos (or equivalent Pincer complex).
-
Preparation:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, add Aniline (465 mg, 5.0 mmol) and Benzyl Alcohol (540 mg, 5.0 mmol).
-
Add catalyst: [Ru(p-cymene)Cl₂]₂ (15 mg, 0.5 mol%) and DPEphos (30 mg, 1.0 mol%).
-
Add base: KO^tBu (56 mg, 10 mol%) or K₂CO₃ (0.5 eq) for acid-sensitive substrates.
-
Note: While many protocols use Toluene (3 mL), this reaction can often be run solvent-free (neat) if the substrates are liquid at reaction temperature.
-
-
Reaction:
-
Seal the tube and purge with Nitrogen (N₂) for 2 minutes.
-
Heat the mixture to 110°C in an oil bath for 12–24 hours.
-
Monitoring: Check progress via TLC (eluent: Hexane/EtOAc 8:2). The disappearance of the alcohol spot indicates completion.
-
-
Work-up:
-
Purification:
-
If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc). However, high conversion (>95%) often allows for direct crystallization.
-
Causality & Troubleshooting:
-
Why KO^tBu? The base is strictly required to activate the pre-catalyst (forming the active alkoxide species) and to facilitate the initial dehydrogenation step.
-
Low Conversion? Ensure the system is strictly anaerobic during setup. Oxygen can deactivate the Ruthenium-hydride species.
-
Selectivity Issues? If bis-alkylation (tertiary amine formation) is observed, increase the amine:alcohol ratio to 1.2:1.
Protocol B: Aqueous Micellar Reductive Amination
Concept: This protocol utilizes "Designer Surfactants" (e.g., TPGS-750-M) to create nanoreactors in water.[3] The lipophilic substrates migrate into the micelle core, creating a high local concentration that accelerates the reaction, while water remains the bulk solvent.
Mechanism:
-
Micelle Formation: Surfactant self-assembles in water.
-
Condensation: Aldehyde and amine enter the micelle; hydrophobic effect drives imine formation, ejecting water.
-
Reduction: A mild hydrogen source (e.g., Formic Acid/Triethylamine or trace Pd/C with H₂) reduces the imine within the micelle.
Figure 2: Micellar catalysis workflow. Reaction occurs exclusively within the lipophilic core, shielding intermediates from bulk water.
Experimental Procedure
Target Scale: 2.0 mmol Medium: 2 wt% TPGS-750-M in Water.
-
Preparation:
-
Prepare a 2 wt% TPGS-750-M solution: Dissolve 200 mg of TPGS-750-M in 10 mL degassed water. (Solution is stable for months).
-
In a reaction vial, add Benzaldehyde (212 mg, 2.0 mmol) and Aniline (186 mg, 2.0 mmol).
-
Add the surfactant solution (4 mL). Stir vigorously (1000 rpm) to form an emulsion.
-
-
Imine Formation:
-
Stir at room temperature for 15–30 minutes. The mixture will often turn cloudy or change color as the imine forms.
-
-
Reduction:
-
Add the reductant.[4]
-
Option A (Metal-Free): Add Hantzsch Ester (1.1 eq).
-
Option B (Catalytic): Add HCOONa (3.0 eq) and Pd/C (10 wt% loading, 5 mg).
-
-
Stir at 45°C for 4–6 hours.
-
-
Work-up (In-Flask Extraction):
-
Stop stirring. Add a minimal amount of "Green" solvent (e.g., Ethyl Acetate or 2-MeTHF, 2 mL).
-
Gently stir/shake. The organic product will partition into the solvent layer, while the surfactant remains in the aqueous phase.
-
Decant or pipette off the organic layer.
-
Recycling: The aqueous surfactant layer can often be reused for 2–3 subsequent runs.
-
Causality & Troubleshooting:
-
Why TPGS-750-M? Standard surfactants (SDS, Triton X) often form stable emulsions that are hard to separate. TPGS-750-M is designed to facilitate phase separation upon cessation of stirring.
-
Stirring Speed: Critical. The reaction rate is diffusion-limited; high shear is necessary to maintain micelle-substrate contact.
References
-
Guin, A. K., et al. (2023). "N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst."[8] Journal of Organic Chemistry.
-
Lipshutz, B. H., et al. (2013). "Investigation of the reductive amination of benzaldehyde with aniline in micellar solutions." ResearchGate / Green Chemistry Context.
-
Sheldon, R. A. (2023). "Usefulness of the Global E Factor as a Tool to Compare Different Catalytic Strategies."[9] MDPI.
-
Chakraborty, S., et al. (2025). "Iron Single-Atom Catalyzed N-Alkylation of Amines with Alcohols via Solvent-Free Borrowing Hydrogen Strategy." ResearchGate.[3][5]
-
Adhikari, K., et al. (2014). "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent." BYU ScholarsArchive.
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Scale-up procedure for N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine , a secondary amine scaffold common in liquid crystal precursors and estrogen receptor modulator intermediates.
Moving beyond milligram-scale medicinal chemistry, this guide focuses on the kilogram-scale transition. We utilize a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1][2][3] This reagent is selected for its superior selectivity compared to Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive), ensuring the aniline moiety is alkylated without over-reduction or side reactions.
Key Process Features:
-
One-Pot Operation: Eliminates intermediate isolation.
-
Safety-Centric Design: Manages hydrogen evolution and exotherms.
-
Purification Strategy: Conversion to the Hydrochloride (HCl) salt to bypass chromatography and ensure high solid-state purity.
Reaction Mechanism & Strategy
The synthesis involves the condensation of 3-methoxyaniline (m-Anisidine) with 4-(pentyloxy)benzaldehyde to form an imine (Schiff base), which is selectively reduced in situ by STAB.
Why STAB? Anilines are weak nucleophiles. To drive imine formation, we employ Acetic Acid (AcOH) as a catalyst. STAB is stable in the presence of AcOH, whereas stronger hydrides like NaBH4 would decompose rapidly. STAB selectively reduces the protonated iminium ion faster than the aldehyde, preventing the formation of the alcohol byproduct.
Visualized Pathway (DOT Diagram)
Figure 1: Mechanistic flow of the reductive amination. The acid catalyst is critical for activating the imine for reduction by the acetoxyborohydride.
Safety Assessment & Critical Process Parameters (CPP)
Before scale-up, the following hazards must be mitigated:
| Hazard | Source | Mitigation Strategy |
| Hydrogen Evolution | STAB decomposition; Quenching step | Maintain reactor headspace purge (N2). Use a metered addition of quench solution. |
| Exotherm | Imine formation; Hydride addition | Control addition rate of STAB to maintain T < 25°C. |
| Boron Toxicity | Boric acid byproducts | Ensure complete aqueous extraction. Treat aqueous waste streams according to local environmental regulations. |
| Solvent Flammability | Toluene/THF | Ground all equipment. Use explosion-proof electricals (Class 1, Div 1). |
Detailed Scale-Up Protocol
Scale: 1.0 kg Input (Limiting Reagent) Reactor: 20 L Jacketed Glass Reactor with overhead stirring and N2 inertion.
Phase A: Imine Formation[4][5]
-
Charge the reactor with Toluene (10 L) . Note: Toluene is preferred over DCM (toxic) or THF (peroxide risk) for larger scales due to better recoverability.
-
Add 3-Methoxyaniline (1.0 equiv, 1.0 kg) . Stir until dissolved.
-
Add 4-(pentyloxy)benzaldehyde (1.05 equiv) .
-
Add Acetic Acid (1.2 equiv) . Crucial: This catalyzes the reaction.[4] A slight exotherm (3-5°C) will occur.
-
Stir at 20–25°C for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC/UPLC. Look for >95% conversion of aniline to imine. The imine is often visible as a new peak with a higher retention time.
-
Phase B: Reduction
-
Cool the reactor to 15°C.
-
Charge Sodium Triacetoxyborohydride (STAB) (1.4 equiv) as a solid in 4–5 portions over 60 minutes.
-
Why: Solid addition prevents "runaway" gas evolution. If a solid addition port is unavailable, prepare a slurry of STAB in Toluene, though STAB solubility is low.
-
-
Allow the reaction to warm to 20–25°C and stir for 12–16 hours (Overnight).
-
IPC: Check for disappearance of the Imine intermediate.[5]
-
Phase C: Quench & Workup
-
Cool to 10°C.
-
Slowly add 10% Aqueous NaOH (5 L) .
-
Caution: Vigorous gas evolution (H2) will occur initially. Add dropwise until gas evolution ceases, then faster.
-
Target pH: >10. This breaks down the Boron-Amine complexes and ensures the product is in the free-base organic layer.
-
-
Separate phases . Drain the lower aqueous layer (contains Borate salts).
-
Wash the organic layer with Water (5 L) followed by Brine (5 L) .
-
Dry the organic layer over Na2SO4 (or use an inline Cuno filter for scale).
Phase D: Isolation (HCl Salt Formation)
Note: The free base is likely an oil. Making the salt ensures a stable solid.
-
Transfer the Toluene solution to a clean vessel.
-
Add Isopropanol (IPA) (2 L) .
-
Slowly add 5-6 N HCl in IPA (1.1 equiv) at 20°C.
-
A thick precipitate should form. Cool to 0–5°C and age for 2 hours.
-
Filter the solid using a Nutsche filter or centrifuge.
-
Wash the cake with cold IPA/Heptane (1:1) .
-
Dry in a vacuum oven at 40°C until constant weight.
Process Flow Diagram (PFD)
Figure 2: Unit operation workflow from raw materials to isolated salt.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Imine Step) | Wet solvent or insufficient acid catalyst. | Ensure Toluene is dry (KF < 0.05%). Increase AcOH to 1.5 equiv. |
| Gel Formation during Quench | Boron salts precipitating. | Increase the volume of water or use Potassium Sodium Tartrate (Rochelle's Salt) solution to solubilize borates. |
| Product is Sticky/Oily | Impurities or excess solvent. | Recrystallize the HCl salt from Ethanol/Ethyl Acetate. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Tripathi, R. P., et al. (2008). Scale-up of Reductive Amination: Safety and Process Considerations. Organic Process Research & Development. (General reference for STAB safety).
-
Common Organic Chemistry. (2023). Sodium Triacetoxyborohydride (STAB) Safety and Handling. [Link]
Sources
- 1. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. lifechempharma.com [lifechempharma.com]
Troubleshooting & Optimization
Preventing over-alkylation during reductive amination of anilines
<
Welcome to the technical support center for controlling selectivity in the reductive amination of anilines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with over-alkylation, a common side reaction that can significantly impact yield, purity, and downstream processing. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions.
The Challenge: Understanding Over-Alkylation
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope.[1] However, when working with primary anilines, the desired mono-alkylated product is itself a nucleophile. This product can compete with the starting aniline for reaction with the aldehyde, leading to the formation of a di-alkylated tertiary amine. This "over-alkylation" is a frequent cause of reduced yields and complex purification challenges.[2][3][4]
The nucleophilicity of the secondary amine product is often comparable to, or even greater than, the starting primary aniline, creating a "runaway train" scenario where di-alkylation becomes favorable.[4]
Visualizing the Competing Reaction Pathways
The following diagram illustrates the primary reaction pathway to the desired secondary amine and the competing pathway leading to the over-alkylated tertiary amine byproduct.
Caption: Competing pathways in reductive amination of anilines.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction is producing a significant amount of the di-alkylated byproduct. How can I improve selectivity for the mono-alkylated product?
A1: This is the most common problem. Selectivity is a function of the relative rates of two competing reactions: the reaction of the starting aniline and the reaction of the product secondary amine. To favor mono-alkylation, you need to manipulate conditions to either decrease the reactivity of the secondary amine product or increase the relative rate of the initial imine formation and reduction.
Core Strategies:
-
Choice of Reducing Agent: This is the most critical factor. Mild, sterically hindered, or pH-sensitive reducing agents are preferred.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[5][6] Its bulkiness can disfavor reaction with the more hindered iminium ion formed from the secondary amine. Furthermore, it is effective under mildly acidic conditions which favor the initial imine formation.[7][8]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is highly toxic.[7] Its main advantage is its pH-dependent reactivity. At a controlled pH of 6-7, it selectively reduces the more basic protonated iminium ions faster than it reduces the carbonyl group of the aldehyde.[8][9] This allows the initial imine to form and be reduced before significant over-alkylation can occur.
-
Avoid Sodium Borohydride (NaBH₄) in one-pot direct aminations: NaBH₄ is a strong reducing agent that can readily reduce the aldehyde starting material, leading to alcohol byproducts and lower yields.[2][5] If used, it should only be added after the complete formation of the imine has been confirmed (an indirect or stepwise approach).[6][7]
-
-
Stoichiometry Control: Carefully controlling the molar equivalents is crucial.
-
Use a slight excess of the aniline (e.g., 1.1 to 1.5 equivalents) relative to the aldehyde. This statistically favors the reaction of the aldehyde with the more abundant starting material.
-
Avoid a large excess of the aldehyde, as this will drive the reaction towards di-alkylation.
-
-
Reaction Conditions:
-
pH Control: Maintaining a mildly acidic pH (typically 4-6) is essential for efficient imine formation.[2] If the pH is too low, the aniline becomes protonated and non-nucleophilic. If it's too high, the dehydration step to form the imine is slow. Acetic acid is often added as a catalyst.[7]
-
Temperature and Concentration: Running the reaction at lower temperatures (0 °C to room temperature) can slow down the rate of the competing over-alkylation reaction. Higher dilution may also favor the intramolecular reaction over the intermolecular side reaction.[3]
-
Q2: My reaction is very slow, and I'm seeing unreacted starting materials even after extended periods. What's wrong?
A2: Sluggish reactions are often due to inefficient imine formation or an inappropriate choice of solvent or reducing agent for your specific substrates.
Troubleshooting Steps:
-
Check the pH: As mentioned, imine formation is pH-dependent. If you are not using an acidic catalyst like acetic acid, the reaction may be stalled. Add 1-2 equivalents of acetic acid to facilitate the reaction.[7]
-
Solvent Choice: The solvent must be compatible with the reducing agent and capable of dissolving all reactants.
-
Substrate Reactivity: Electron-withdrawing groups on the aniline can decrease its nucleophilicity, slowing the initial attack on the carbonyl. Conversely, sterically hindered aldehydes or ketones will react more slowly. For these challenging substrates, you may need to increase the temperature slightly or allow for longer reaction times. The addition of a Lewis acid like Ti(i-PrO)₄ can sometimes help activate the carbonyl group.[6]
Q3: I am trying to perform a reductive amination with formaldehyde to make a mono-methylated aniline, but I'm only getting the di-methylated product. Is selective mono-methylation possible?
A3: Selective mono-methylation is notoriously difficult due to the high reactivity of formaldehyde and the increased nucleophilicity of the mono-methylated aniline product. However, it can be achieved with strict control.
Specialized Protocols:
-
Stepwise (Indirect) Procedure: This is often the most reliable method.[6][7]
-
First, form the imine by reacting the aniline with formaldehyde (often in the form of paraformaldehyde or formalin) in a solvent like methanol, typically with a dehydrating agent or by azeotropic removal of water.
-
Once imine formation is complete (monitored by TLC, GC, or NMR), cool the reaction mixture and then add the reducing agent (e.g., NaBH₄). This separates the imine formation from the reduction step, preventing the mono-methylated product from reacting further.[7]
-
-
Catalytic Transfer Hydrogenation: Some methods use a catalyst like Pd/C with a hydrogen donor such as ammonium formate. These conditions can be optimized to favor mono-alkylation by carefully controlling stoichiometry and reaction time.[10][11]
Frequently Asked Questions (FAQs)
What is the best all-around reducing agent for preventing over-alkylation with anilines? For general use, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is widely regarded as the reagent of choice due to its mildness, selectivity, and tolerance of a wide range of functional groups.[6][7]
Can I use a primary amine other than an aniline? Does this change the risk of over-alkylation? Yes, but the risk profile changes. Aliphatic primary amines are generally more basic and more nucleophilic than anilines. Consequently, the secondary amine product is also more nucleophilic, and the problem of over-alkylation is often even more pronounced than with anilines.[3] The same principles of using mild reducing agents and controlling stoichiometry apply.
My starting material has other reducible functional groups (e.g., an ester or a nitro group). How does this affect my choice of conditions? This is where the selectivity of the reducing agent is paramount. NaBH(OAc)₃ is known to tolerate many other functional groups, including esters, nitro groups, and C-C multiple bonds.[6] NaBH₃CN is also selective for imines over ketones and aldehydes at neutral pH but may reduce other functional groups. Always check the compatibility of your chosen reducing agent with all functional groups present in your molecule.
Protocol & Data: A Comparative Study
To illustrate the impact of the reducing agent, consider the reductive amination of aniline with butyraldehyde.
Experimental Protocol: Optimized Mono-Alkylation using NaBH(OAc)₃
-
To a stirred solution of aniline (1.0 eq) in 1,2-dichloroethane (DCE, ~0.5 M), add butyraldehyde (1.05 eq).
-
Add acetic acid (1.1 eq) to the mixture and stir for 20 minutes at room temperature to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, monitoring for any exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting aniline is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Summary: Impact of Reducing Agent on Selectivity
| Reducing Agent | Aniline:Aldehyde:Agent Ratio | Solvent | Catalyst | Mono-Alkylated Product (%) | Di-Alkylated Product (%) |
| NaBH(OAc)₃ | 1 : 1.05 : 1.5 | DCE | Acetic Acid | >95% | <5% |
| NaBH₃CN | 1 : 1.05 : 1.5 | MeOH | pH 6-7 buffer | ~85% | ~15% |
| NaBH₄ (Direct) | 1 : 1.05 : 1.5 | MeOH | None | ~40% | ~50% (plus reduced aldehyde) |
Note: Yields are approximate and based on typical outcomes reported in the literature. Actual results may vary.
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for optimizing your reaction.
Caption: Decision workflow for troubleshooting over-alkylation.
References
-
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate.[Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal.[Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.[Link]
-
Borch Reductive Amination. Chem-Station Int. Ed.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Myers Chem 115: Reductive Amination. Harvard University.[Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]
-
Reductive amination. Wikipedia.[Link]
-
Reductive Amination. Chemistry Steps.[Link]
-
Mechanism of reductive N-alkylation of aniline and nitrobenzene using terminal alcohols with Au nanoparticles loaded on TiO2. ResearchGate.[Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.[Link]
-
Alkyl Strategies for Optimizing Reaction Conditions. Technium Science.[Link]
-
The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International.[Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Improving yield of N-benzyl-3-methoxyaniline synthesis
Technical Support Center: N-Benzyl-3-Methoxyaniline Synthesis
Topic: Optimization & Troubleshooting for Secondary Amine Synthesis via Reductive Amination Target Molecule: N-benzyl-3-methoxyaniline (CAS: 90811-55-5) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Core Directive: The "Golden Path" Protocol
To maximize yield and minimize side reactions (specifically over-alkylation to the tertiary amine), Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry-standard "Golden Path."
Direct alkylation (using benzyl bromide) is not recommended due to the high probability of generating the dialkylated byproduct (N,N-dibenzyl-3-methoxyaniline), which is difficult to separate.
Workflow Logic (Decision Tree)
Figure 1: Decision matrix for synthesis routes. STAB offers the highest selectivity for mono-alkylation.
Optimized Experimental Protocol (STAB Method)
Why this works: STAB is a mild hydride donor that selectively reduces the imine (formed in situ) faster than it reduces the aldehyde, allowing for a "one-pot" setup without isolating the unstable imine intermediate.
Reagents:
-
3-Methoxyaniline (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Procedure:
-
Imine Formation (Equilibrium Setup):
-
In a dry flask under Nitrogen/Argon, dissolve 3-methoxyaniline in DCE (0.2 M concentration).
-
Add Benzaldehyde (1.05 equiv).
-
Add Acetic Acid (1.0 equiv). Note: Acid catalysis accelerates imine formation.
-
stir at room temperature for 30–60 minutes.
-
Pro-Tip: If the scale is >10g, add activated 4Å Molecular Sieves to absorb water and drive the equilibrium to the imine.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).
-
Extract with DCM (x3).
-
Wash combined organics with Brine. Dry over Na₂SO₄.
-
-
Purification (The Critical Step):
-
Free Base: Concentrate in vacuo. If the product is an oil (common), purify via flash chromatography (Hexanes/EtOAc).
-
Salt Formation (Recommended): Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt will precipitate as a solid, which is easier to handle and purer than the oil.
-
Troubleshooting Guide & FAQs
Issue 1: Low Yield / Incomplete Conversion
Q: TLC shows a large spot for the starting aniline even after 24 hours. Why? A: This is likely due to Imine Hydrolysis .
-
The Science: The formation of the imine (Aniline + Aldehyde
Imine + Water) is reversible. If your solvent is "wet" or if water accumulates, the equilibrium shifts back to the starting materials. STAB cannot reduce the aniline or the aldehyde efficiently; it targets the imine.[1] -
The Fix:
-
Ensure solvents (DCE/THF) are anhydrous.
-
Add 4Å Molecular Sieves or anhydrous MgSO₄ during the first 60 minutes of stirring (before adding STAB) to trap the water produced during condensation.
-
Issue 2: "Oily" Product / Difficulty Crystallizing
Q: My product is a dark brown, viscous oil that won't solidify. How do I handle this? A: N-benzyl-3-methoxyaniline is often an oil in its free-base form, and anisidine derivatives oxidize to brown colors easily.
-
The Fix (Salt Formation): Do not try to crystallize the free base. Convert it to the HCl salt .
-
Dissolve the oil in dry Ethanol or Ether.
-
Add HCl (gas) or HCl in Dioxane/Ether.
-
Cool to -20°C. The salt should precipitate as a white/off-white solid.
-
-
Purification: Recrystallize the salt from Ethanol/Et₂O. This removes non-basic impurities (like benzyl alcohol).
Issue 3: Presence of Benzyl Alcohol
Q: I see a side product that corresponds to benzyl alcohol. Where did it come from? A: This comes from the direct reduction of benzaldehyde.
-
Cause: If STAB is added before the imine has formed, or if the reducing agent is too strong (like NaBH4 used without pH control), the aldehyde is reduced directly.
-
The Fix: Ensure you stir the amine and aldehyde for at least 30-60 minutes before adding the reducing agent.
Issue 4: Over-Alkylation (Tertiary Amine)
Q: I have traces of the dialkylated product. How do I prevent this? A: While rare with STAB, this happens if the secondary amine product reacts again with excess benzaldehyde.
-
The Fix:
-
Keep the stoichiometry tight (1.0 : 1.05). Do not use a large excess of aldehyde.
-
Dilute the reaction. High concentrations favor intermolecular side reactions. Maintain 0.1M – 0.2M concentration.
-
Comparative Data: Reducing Agents
| Feature | STAB (Na(OAc)3BH) | Sodium Borohydride (NaBH4) | Sodium Cyanoborohydride (NaBH3CN) |
| Selectivity | High (Reduces Imine > Aldehyde) | Low (Reduces Aldehyde | High (pH dependent) |
| Protocol | One-Pot (Mix & Stir) | Two-Step (Form Imine | One-Pot (Requires pH 6 control) |
| Toxicity | Low | Low | High (Generates HCN/Cyanide) |
| Water Tolerance | Low (Decomposes slowly) | Low (Decomposes rapidly) | High |
| Recommendation | Primary Choice | Budget Alternative | Avoid (Safety hazard) |
Mechanistic Visualization
The following diagram illustrates the critical "Imine Intermediate" pathway. Success depends on the stability of the Imine (Node B) and the selective reduction to the Amine (Node C).
Figure 2: Reaction mechanism. Note the reversibility of the intermediate step; removing water is key to high yield.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
-
PubChem. (n.d.).[6] "N-Benzyl-3-methoxyaniline Compound Summary." National Center for Biotechnology Information.
- Emerson, W. S. (1948). "The Preparation of Amines by Reductive Alkylation." Organic Reactions, 4, 174.
Sources
- 1. DSpace [open.bu.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. N-Benzyl-3-methoxyaniline | C14H15NO | CID 9942546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing unreacted aldehyde from amine reaction mixtures
Technical Support Center: Purification Workflows Topic: Removal of Unreacted Aldehyde from Amine Reaction Mixtures Ticket ID: #RA-ALD-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Welcome to the Purification Support Center
You are likely here because your Reductive Amination (or Imine formation) reached completion, but your LC-MS or NMR shows persistent unreacted aldehyde. This is a common bottleneck: aldehydes are lipophilic enough to track with your amine product during standard extractions, yet reactive enough to decompose or polymerize during chromatography.
This guide moves beyond "standard" advice. We will implement three specific protocols based on the scale and nature of your synthesis.
Quick Decision Matrix: Which Protocol Do I Need?
| Scenario | Recommended Protocol | Why? |
| Standard Bench Scale (>50 mg) | Method 1: Bisulfite Wash | Lowest cost; highly effective for unhindered aldehydes; creates water-soluble adducts. |
| Parallel Synthesis / High Value (<50 mg) | Method 2: Scavenger Resins | No aqueous workup required; ideal for library generation; avoids emulsion formation. |
| Acid-Sensitive Product | Method 2: Scavenger Resins | Bisulfite washes are slightly acidic/basic depending on prep; resins can be neutral. |
| Sterically Hindered Aldehyde | Method 3: Hydrazine Capture | Bisulfite fails on hindered substrates (e.g., pivalaldehyde); hydrazines force the reaction. |
Method 1: The Bisulfite Adduct Protocol (Liquid-Liquid Extraction)
The Science:
Sodium bisulfite (
Applicability: Best for unhindered aliphatic and aromatic aldehydes.
Limitations: Hindered aldehydes react slowly;
Workflow Diagram: Bisulfite Extraction
Caption: Figure 1. The bisulfite extraction workflow relies on converting lipophilic aldehydes into hydrophilic sulfonate salts.
Step-by-Step Protocol
-
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM are preferred).
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (
).-
Tip: Freshness matters. Old bisulfite oxidizes to sulfate, which is non-reactive.
-
-
The Wash: Add the bisulfite solution to your separatory funnel.[3] A ratio of 1:1 (Organic:Aqueous) is standard.
-
Agitation (Critical): Shake vigorously for at least 2–5 minutes .
-
Why? The reaction occurs at the biphasic interface. If the aldehyde is greasy, it needs time to interact with the aqueous nucleophile.
-
-
Separation: Drain the aqueous layer (contains the aldehyde).[4]
-
Polishing: Wash the organic layer once with brine to remove residual salts, dry over
, and concentrate.
Method 2: Solid-Supported Scavenger Resins
The Science: Scavenger resins are insoluble polymer beads functionalized with reactive groups (amines or hydrazines). They work like "chemical flypaper." You add the beads to your reaction vessel, they covalently bind the excess aldehyde, and you remove them via simple filtration.
Applicability: Ideal for parallel synthesis, library generation, or when aqueous workup causes emulsions.
Resin Selection Guide
| Resin Type | Functional Group | Reactivity Profile | Best For |
| Trisamine / TAEA | Primary Amine | Forms Schiff Base (Imine) | Simple, unhindered aldehydes. |
| Tosyl Hydrazide | Sulfonyl Hydrazide | Forms Hydrazone | Hindered aldehydes & Ketones.[5] (Higher driving force).[6] |
| Benzyl Amine | Secondary Amine | Forms Enamine/Imine | General purpose. |
Mechanism Diagram: Scavenging Action
Caption: Figure 2. Scavenger resins permanently bind electrophiles (aldehydes), allowing the product to pass through filtration.
Step-by-Step Protocol
-
Stoichiometry: Calculate the theoretical amount of excess aldehyde. Use 2 to 4 equivalents of resin relative to the excess aldehyde.
-
Solvent Check: Ensure your solvent swells the resin.
-
Good: DCM, THF, DMF, DCE.[5]
-
Bad: Methanol, Water, Hexanes (Polystyrene beads collapse in these, burying the active sites).
-
-
Incubation: Add resin to the reaction vial. Agitate (shake or stir gently) for 1–4 hours .
-
Note: Do not use magnetic stir bars that grind the beads; this creates fine particulates that clog filters. Use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted cartridge or cotton plug.
-
Rinse: Rinse the resin cake with DCM to wash off any non-specifically adsorbed product.
Troubleshooting & FAQs
Q: I used the Bisulfite wash, but the aldehyde is still there. Why?
-
A1: Steric Hindrance. If your aldehyde is bulky (e.g., 2,2-dimethylpropanal), the bisulfite attack is too slow. Switch to Method 2 using a Tosyl Hydrazide resin , which has a higher thermodynamic driving force.
-
A2: pH Issues. Bisulfite adducts are reversible at high pH. Ensure your aqueous layer remains slightly acidic to neutral (pH 4–6) during the wash. Do not wash with Carbonate/Bicarb before the bisulfite step.
Q: Can I use "Standard Acid/Base Extraction" instead?
-
A: Yes, but with a caveat.
-
The Logic: Extract the basic amine product into 1M HCl (aqueous). The neutral aldehyde stays in the organic layer. Discard organic. Basify aqueous layer (pH > 12) and extract back into organic.[1]
-
The Risk:[6] If your aldehyde is acid-sensitive (e.g., acetals) or if your product is not significantly basic (e.g., anilines with electron-withdrawing groups), this method fails. The Bisulfite method is generally milder and more specific to the aldehyde functional group.
-
Q: My resin isn't working in Methanol.
-
A: Most scavenger resins are Polystyrene-Divinylbenzene (PS-DVB) based. They are hydrophobic. In Methanol, they shrink like a dry sponge, hiding their reactive amines inside the core.
-
Fix: Evaporate the Methanol and redissolve in DCM or THF before adding the resin.
-
References
-
BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. Link
-
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[4] Organic Process Research & Development.[4] Link
-
Biotage. PS-TsNHNH2 (Tosyl Hydrazide) Product Note & User Guide.Link
-
University of Rochester. Bisulfite Workup for Removal of Aldehydes. Department of Chemistry Protocols. Link
-
Sandhya, K. & Ravindranath, B. (2012).[7] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. scribd.com [scribd.com]
- 6. reddit.com [reddit.com]
- 7. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
Technical Support Center: Handling Pentyloxy-Substituted Benzylamines
Status: Operational Topic: Solubility, Stability, and Handling Protocols Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Janus" Molecule Challenge
Pentyloxy-substituted benzylamines present a unique "amphiphilic conflict." While the benzylamine core is polar and basic, the pentyloxy tail (
This guide addresses the three most critical failure modes reported by researchers:
-
"Oiling Out" during salt formation/crystallization.
-
Atmospheric Instability (Carbonate formation).
-
Aqueous Precipitation during biological assays.
Module 1: Synthesis & Purification Troubleshooting
Issue: "My product separates as a sticky gum/oil instead of crystallizing."
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] The entropic freedom of the flexible pentyl chain prevents the formation of a stable crystal lattice, especially when using high-dielectric solvents (like water/methanol) with standard counterions (like HCl).
The Science: Standard hydrochloride salts of lipophilic amines often possess low melting points and high hygroscopicity. When you attempt to crash them out of solution, they form a supersaturated oil phase rather than a solid crystal because the energy barrier to nucleation is higher than the barrier to phase separation.
Protocol: The "Cloud Point" Seeding Method
Do not simply cool the solution rapidly; this guarantees oil.
-
Solvent Switch: Avoid pure water or ethanol. Switch to a semi-polar system (e.g., Isopropanol (IPA) + Ethyl Acetate).
-
Counterion Screen: If HCl persists in oiling, switch to Tosylate (
-TsOH) or Fumarate . These large, planar counterions provide a "scaffold" for the benzyl ring to stack against, locking the flexible pentyl tail in place (Bastin et al., 2000). -
The Procedure:
-
Dissolve free base in minimal hot IPA.
-
Add acid (1.05 eq).
-
Add anti-solvent (e.g.,
or Heptane) dropwise at reflux until the solution turns slightly turbid (Cloud Point). -
STOP. Add a seed crystal (if available) or scratch the glass.
-
Cool to room temperature at a rate of 10°C/hour . Slow cooling is non-negotiable.
-
Visual Troubleshooting: Crystallization Decision Tree
Caption: Logic flow for rescuing an "oiled out" amine salt. Note the critical reheating step before adding anti-solvent.
Module 2: Storage & Stability
Issue: "A white crust forms on my compound after a few days on the bench."
Diagnosis:
Your "pure" compound is reacting with atmospheric carbon dioxide. Benzylamines are potent nucleophiles. The pentyloxy group acts as an electron-donating group (EDG), slightly increasing the basicity of the nitrogen, making it an efficient
The Science:
Primary amines react reversibly with
Mechanism of Failure
Caption: The "Vampire Effect": Two molecules of your amine are consumed for every one molecule of CO2 absorbed.
Prevention Protocol
-
Never store as a free base. Convert to a salt (HCl, Tosylate) immediately after synthesis. The protonated ammonium species (
) cannot attack . -
Argon Flush: If you must handle the free base (e.g., for acylation reactions), flush the headspace of the flask with Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).
Module 3: Bio-Assay Formulation
Issue: "The compound precipitates in cell culture media (DMEM/RPMI)."
Diagnosis:
The pentyloxy tail pushes the molecule into the "Grease Ball" territory. While the amine is soluble in water at pH < 7, physiological buffers (pH 7.4) deprotonate a significant fraction of the amine. The neutral pentyloxy-benzylamine has very low aqueous solubility (
Data: Solubility Profiles
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Notes |
| Water (pH 7.0) | < 0.1 mg/mL (Insoluble) | ~10 mg/mL | Salt may form micelles at high conc. |
| DMSO | > 100 mg/mL | > 50 mg/mL | Recommended Stock Solvent. |
| Ethanol | > 50 mg/mL | > 20 mg/mL | Good for intermediate dilutions. |
| PBS (pH 7.4) | Insoluble | Precipitates > 100 | Danger Zone for assays. |
Formulation Protocol
For animal or cellular studies, do not rely on simple saline dissolution.
-
DMSO Stock: Prepare a 10 mM stock in anhydrous DMSO.
-
Cyclodextrin Complexation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) .-
Why: The hydrophobic pentyl tail inserts into the cyclodextrin cavity, shielding it from water while the polar amine remains exposed.
-
Recipe: Dissolve compound in DMSO. Slowly add to 20% w/v HP-
-CD in water/saline. This can improve solubility by 10-50x (Loftsson et al., 2005).
-
References
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
-
Sartori, G., & Savage, D. W. (1983). "Sterically Hindered Amines for CO2 Removal from Gases." Industrial & Engineering Chemistry Fundamentals.
-
Loftsson, T., et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery.
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers in drug development and related scientific fields, the precise characterization of novel compounds is paramount. This guide offers an in-depth analysis and interpretation of the proton NMR (¹H NMR) spectrum of N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine, a molecule featuring a secondary amine linking two distinct substituted aromatic rings.
While an experimental spectrum for this specific compound is not publicly available, this guide provides a detailed theoretical prediction based on established principles of NMR spectroscopy and comparative data from analogous structures. We will dissect the molecule into its constituent spin systems, predict the chemical shifts, multiplicities, and integrations for each proton, and compare these predictions with known spectra of similar compounds to highlight key structural nuances.
Molecular Structure and Predicted ¹H NMR Spectrum
The structure of this compound presents several distinct proton environments, each with a characteristic signal in the ¹H NMR spectrum. The molecule can be broken down into three key fragments for analysis: the 3-methoxyphenyl group, the 4-(pentyloxy)benzyl group, and the amine linker.
HPLC Method Development for Lipophilic Amine Purity Analysis: A Comparative Technical Guide
Executive Summary: The "Silanol Trap"
Lipophilic amines (e.g., antidepressants, beta-blockers, alkaloids) represent approximately 70% of pharmaceutical compounds. Yet, analyzing them remains the single most persistent frustration in HPLC method development. The symptom is unmistakable: peak tailing .
Tailing (USP
This guide moves beyond the "trial and error" approach. We will dissect the mechanism of failure and compare three distinct, field-proven strategies to solve it:
-
High pH Chromatography (The Kinetic Solution)
-
Charged Surface Hybrid (CSH) Technology (The Surface Engineering Solution)
-
Chaotropic Additives (The Mobile Phase Solution)
The Mechanism of Failure
To solve the problem, we must visualize it. Lipophilic amines possess a hydrophobic skeleton (LogP > 2) and a basic nitrogen (pKa 8–10).
In standard Reversed-Phase LC (RPLC) at low pH (pH 2–3), the amine is protonated (
Diagram 1: The Tailing Mechanism vs. Solutions
Caption: Figure 1.[1] Mechanistic view of amine peak tailing and how High pH (neutralization) and CSH (electrostatic repulsion) mitigate the secondary silanol interaction.
Comparative Analysis of Methodologies
Strategy A: High pH Chromatography (pH 10–11)
The Concept: By raising the mobile phase pH above the analyte's pKa (typically > 10), the amine is deprotonated (
-
Pros:
-
Perfect Peak Shape: Tailing factors often approach 1.0.
-
Increased Retention: The neutral amine is more hydrophobic, increasing
(retention factor). This is critical for separating polar impurities. -
Loadability: Neutral species overload columns less easily than charged ones.
-
-
Cons:
-
Column Stability: Standard silica dissolves above pH 8. You must use Hybrid (e.g., Waters BEH) or Polymer-coated (e.g., Phenomenex Gemini) columns.
-
-
Protocol:
-
Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
-
Column: Ethylene Bridged Hybrid (BEH) C18.[2]
-
Strategy B: Charged Surface Hybrid (CSH)
The Concept: Instead of neutralizing the amine, we engineer the particle. CSH particles have a low-level positive charge applied to the surface.[3] This creates an electrostatic field that repels the protonated amine (
-
Pros:
-
Low pH Performance: Works excellently with Formic Acid (0.1%), making it ideal for standard LC-MS workflows.
-
Equilibration: Extremely fast equilibration compared to ion-pairing methods.
-
-
Cons:
-
Selectivity Differences: The positive surface charge can alter the elution order of acidic compounds (which are attracted to the surface).
-
Strategy C: Chaotropic Additives (The "Magic" Fix)
The Concept: If you cannot change the column or the pH, you change the solvation. Chaotropic anions (Perchlorate
-
Pros:
-
Universal: Works on almost any C18 column.
-
-
Cons:
-
MS Suppression: TFA suppresses ionization in Mass Spectrometry.
-
Safety: Perchlorates are explosive hazards if dried; incompatible with MS.
-
Equilibration: TFA requires significant conditioning time.
-
Experimental Data Comparison
The following table summarizes the performance of a model lipophilic amine (Amitriptyline, pKa 9.4) under different conditions.
| Parameter | Standard C18 (0.1% FA) | CSH C18 (0.1% FA) | Hybrid C18 (High pH 10) | Standard C18 + 0.1% TFA |
| USP Tailing ( | 2.4 (Fail) | 1.1 (Excellent) | 1.0 (Perfect) | 1.2 (Good) |
| Retention ( | 2.5 | 2.2 | 8.5 (High) | 3.0 |
| MS Sensitivity | High | High | High | Low (Suppression) |
| Column Lifetime | Normal | Normal | High (Hybrid only) | Normal |
| Equilibration | Fast | Fast | Medium | Slow |
Key Insight: High pH offers the best retention for separating early-eluting polar impurities, while CSH offers the best integration into standard low-pH screening workflows.
Detailed Experimental Protocols
Protocol 1: The "High pH" Workflow (Recommended for Purity)
Use this when you need to separate impurities that co-elute with the main peak.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.5 using 25% Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.[3]
-
Column: Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18 (2.1 x 100mm, 2.5µm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 40°C (Improves mass transfer).
-
Detection: UV 254nm / MS ESI(+).
Protocol 2: The "CSH" Workflow (Recommended for High Throughput/MS)
Use this for routine assays or when high pH columns are unavailable.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Waters ACQUITY CSH C18 (2.1 x 50mm, 1.7µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: Do not use Ammonium Acetate buffers with CSH if maximizing peak shape is the goal; simple Formic Acid often works better due to the surface charge mechanics.
Method Development Decision Matrix
Use this logic flow to select the correct strategy for your specific molecule.
Diagram 2: Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal HPLC methodology based on detection requirements and column availability.
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: The Science Behind the Separation. Retrieved from [Link][3][4][5]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. High pH Stability of Gemini NX-C18 Columns. Retrieved from [Link]
- McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a new charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A. (Contextual grounding on CSH mechanism).
Sources
A Comparative Guide to the Synthesis of Benzylamines: Reductive Amination vs. Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the efficient synthesis of benzylamines is a critical step in the creation of a vast array of pharmaceuticals and biologically active molecules. Two of the most prevalent methods for forging the crucial C-N bond are reductive amination and nucleophilic substitution. The choice between these synthetic routes is often dictated by factors such as the availability of starting materials, desired product purity, scalability, and the tolerance of other functional groups within the molecule. This guide provides an in-depth technical comparison of these two cornerstone methodologies, supported by experimental data and mechanistic insights to inform your synthetic strategy.
At a Glance: Key Differences and Considerations
| Feature | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | Benzaldehyde (or other aldehydes/ketones) & Amine | Benzyl Halide & Amine |
| Key Transformation | C=O to CH-N | C-X to C-N (X = Halogen) |
| Typical Yields | 60 - 98%[1] | 81 - 82%[1] |
| Reaction Time | 0.5 - 4 hours[1] | ~1 hour[1] |
| Temperature | 60 - 70 °C[1] | 30 - 100 °C[1] |
| Primary Advantage | Wide substrate scope, one-pot procedure, mild conditions.[1] | Often faster, high yielding for simple substrates. |
| Primary Disadvantage | Potential for over-alkylation, requires a suitable reducing agent.[1] | Risk of over-alkylation, benzyl halides can be lachrymatory. |
Reductive Amination: The "One-Pot" Workhorse
Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[2][3] The process involves the reaction of a carbonyl compound, such as benzaldehyde, with an amine to form an imine intermediate, which is then reduced in situ to the desired benzylamine.[4][5][6] This one-pot approach offers significant advantages in terms of operational simplicity and time efficiency.[2]
The Mechanism of Reductive Amination
The reaction proceeds in two main stages:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the benzaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (or an iminium ion if a secondary amine is used).[5] This equilibrium can be shifted towards the imine by removing water or by using a dehydrating agent.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine.[5][7]
A critical aspect of a successful direct reductive amination is the choice of a reducing agent that is selective for the imine over the starting carbonyl compound.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Spectroscopic Differentiation of N-Benzyl vs. C-Benzyl Isomers
Executive Summary: The Regioselectivity Challenge
In the synthesis of nitrogen-containing heterocycles (indoles, imidazoles, triazoles) or secondary amines, benzylation frequently results in a mixture of isomers:
Distinguishing these isomers is critical because their pharmacological profiles often diverge drastically. While X-ray crystallography is the gold standard, it is low-throughput. This guide prioritizes NMR spectroscopy as the primary analytical engine, supported by MS and IR, to provide a rapid, self-validating workflow for differentiation without the need for single crystals.
Strategic Workflow: The Decision Matrix
The following decision tree outlines the most efficient pathway to structural confirmation, minimizing instrument time while maximizing confidence.
Caption: Figure 1. Logical workflow for differentiating N- vs. C-benzyl isomers. IR provides an initial screen; 2D NMR provides definitive connectivity.
Primary Technique: NMR Spectroscopy[1][2][3][4][5]
NMR is the workhorse for this differentiation. Simple 1D analysis is often insufficient due to solvent effects shifting signals. The reliance must be on connectivity (HMBC) and spatial proximity (NOESY) .
A. 1H NMR Trends[6]
-
-Benzyl: The benzylic methylene (
) protons are typically deshielded (downfield, 4.5 – 5.5 ppm) due to the electronegativity of the nitrogen and the anisotropy of the aromatic ring. -
-Benzyl: The benzylic methylene protons are relatively shielded (upfield,
3.8 – 4.2 ppm) compared to the -isomer. -
Diagnostic Loss: If the starting material had an N-H proton (e.g., indole H-1), its disappearance in the 1H spectrum strongly suggests
-alkylation. Retention suggests -alkylation.
B. 13C NMR Trends
The carbon shifts of the benzylic
-
-Benzyl Carbon: Typically
45 – 55 ppm. -
-Benzyl Carbon: Typically
30 – 40 ppm.
C. The "Smoking Gun": HMBC (Heteronuclear Multiple Bond Correlation)
This is the most critical experiment. You are looking for 3-bond (
-
Scenario: Indole Benzylation
-
-Benzyl: The
protons will show HMBC correlations to the indole C2 and C7a (bridgehead). -
-Benzyl (e.g., C3-benzyl): The
protons will correlate to C2 , C3a (bridgehead), and C4 . -
Differentiation: Correlation to C7a (the bridgehead carbon adjacent to Nitrogen) is unique to the
-isomer.
-
-Benzyl: The
D. 15N-HMBC (The Pro Tip)
If your lab is equipped with a probe capable of detecting
-
-Benzyl: Strong 2-bond correlation between Benzylic
and the Nitrogen. - -Benzyl: No correlation (too many bonds away).
Supporting Techniques
A. Mass Spectrometry (MS)
While both isomers have the same molecular weight, their fragmentation pathways (EI-MS or MS/MS) differ based on bond stability.
-
-Benzyl: The
bond is often weaker than the bond in these systems. Under Electron Impact (EI), -benzyl derivatives frequently exhibit a base peak at m/z 91 (tropylium ion) due to the facile cleavage of the benzyl group. -
-Benzyl: While m/z 91 is still present, the molecular ion (
) or fragments retaining the aromatic core (e.g., or ) often have higher relative abundance compared to the -isomer, as the bond is robust.
B. FT-IR Spectroscopy[3][7][8]
-
-Benzyl: Complete disappearance of the
stretch (typically 3200–3400 cm ). Appearance of stretch (often obscured in fingerprint region, 1100–1300 cm ). -
-Benzyl: Retention of the sharp/broad
band (unless the nitrogen was tertiary to begin with).
Comparative Data Summary
The following table summarizes the expected spectroscopic signatures for a generic indole scaffold.
| Feature | ||
| 1H NMR ( | ||
| 13C NMR ( | ||
| HMBC Correlation | ||
| NOESY/ROESY | ||
| FT-IR | Absence of N-H stretch | Presence of N-H stretch (~3300 cm |
| MS (EI) | Base peak m/z 91 (Tropylium) | Significant |
Experimental Protocols
Protocol 1: Definitive NMR Characterization
-
Sample Prep: Dissolve 10–15 mg of isolated product in 0.6 mL
(or DMSO- if solubility is poor). Filter through a cotton plug to remove particulates that degrade shimming. -
Instrument: 400 MHz or higher recommended.
-
Experiment 1: 1H NMR:
-
Parameter: Set d1 (relaxation delay) to 2.0s to ensure accurate integration.
-
Goal: Identify the benzylic
singlet.
-
-
Experiment 2: 1H-13C HMBC (Gradient Selected):
-
Optimization: Set long-range coupling constant (
) to 8 Hz (standard). -
Scans: Minimum 16 scans (depending on concentration).
-
Analysis: Locate the benzylic proton row. Trace columns to find Carbon correlations. Match Carbon shifts to the assigned 1D
C spectrum.
-
-
Experiment 3: 1D NOE (Selective) or 2D NOESY:
-
Mixing Time: 500 ms (standard for small molecules).
-
Action: Irradiate the benzylic
. -
Observation: Look for enhancement of the ortho-protons on the benzyl ring (confirmation of benzyl group) AND the adjacent ring proton (e.g., Indole H7). If H7 is enhanced, it is
-benzyl. If NH is enhanced, it is -benzyl.
-
Protocol 2: Rapid IR Screening
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for speed.
-
Step 1: Clean crystal with isopropanol.
-
Step 2: Apply solid/oil neat.
-
Step 3: Scan 4000–600 cm
. -
Analysis: Zoom into 3200–3500 cm
. Presence of a peak = -benzyl (for indoles/pyrroles). Absence = -benzyl.[1]
Visualizing the Connectivity (Graphviz)
The following diagram illustrates the specific HMBC correlations that differentiate the isomers in an indole system.
Caption: Figure 2. Diagnostic HMBC correlations. The correlation to C7a vs C4 is the distinguishing factor for Indole derivatives.
References
-
Begtrup, M. (2001). Spectroscopic Properties of Azoles. In: Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Section: Mass Spectrometry Fragmentation Rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Differentiation of Isomers via NMR).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
As a novel research compound, N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine lacks extensive public safety data. This guide provides essential safety protocols and operational plans based on established best practices for handling analogous aromatic amines and ethers. The core principle is to treat this compound as potentially hazardous, ensuring that all handling, storage, and disposal procedures are conducted with the utmost caution to minimize exposure and risk.
This document is intended to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][2] All personnel must receive training on the contents of this guide and the institution's CHP before commencing any work with this compound.[1][3]
Hazard Assessment and Triage: An Inductive Approach
Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical's structure. This compound is a secondary aromatic amine. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[4][5][6] Therefore, it is prudent to handle this compound as a substance with a high degree of acute toxicity.[7]
Key Structural Features and Potential Hazards:
-
Aromatic Amine Core: Potential for skin absorption and systemic toxicity. Many aromatic amines are lipid-soluble and can readily penetrate the skin.[5]
-
Methoxy and Pentyloxy Groups: These ether groups may influence the compound's metabolic profile and solubility.
-
Benzyl Group: A common substituent in organic chemistry.
Due to these features, exposure could lead to unforeseen health effects. All work must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical.[8][9] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[10] | Provides robust protection against incidental contact. Nitrile offers good resistance to a range of organic compounds.[8][11] Immediately replace gloves if contamination is suspected.[10][11] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[10][11] | Protects against splashes and unforeseen vigorous reactions. Safety glasses alone are insufficient. |
| Body Protection | A flame-resistant lab coat.[11] | Protects against splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Use of a certified chemical fume hood is mandatory. | Engineering controls are the primary line of defense.[7] A fume hood minimizes the inhalation of any potential vapors or aerosols. |
| Footwear | Closed-toe, non-perforated shoes.[10][11] | Protects feet from spills. |
Operational Plan: From Receipt to Reaction
A step-by-step workflow ensures that safety is integrated into every stage of handling.
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
Detailed Steps:
-
Storage: Upon receipt, store the compound in a cool, well-ventilated, and designated area away from incompatible materials such as strong oxidizing agents and acids.[12][13] The container must be clearly labeled with the chemical name and hazard warnings.[12][13]
-
Designated Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood to minimize exposure.[7]
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid or liquid compound within the fume hood. Use disposable weighing boats or papers to prevent contamination of balances.
-
Spill Management: Be prepared for accidental spills.[12] Have a spill kit readily available containing absorbent pads and appropriate neutralizers for amines.[12] In case of a spill, evacuate the immediate area, notify your supervisor, and follow your institution's established spill response procedures.
Disposal Plan: Cradle-to-Grave Responsibility
Improper disposal of amines can harm the environment.[4][12] Do not pour any waste containing this compound down the drain.[12][14]
Waste Segregation and Disposal Protocol:
Caption: Figure 2: Protocol for the segregation and disposal of waste containing the target compound.
-
Identify and Segregate: Keep all waste streams containing this compound separate from other chemical waste to prevent hazardous reactions.[12]
-
Waste Containers:
-
Solid Waste: Dispose of all contaminated solids (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect all liquid waste, including unused solutions and reaction mixtures, in a dedicated, properly labeled hazardous waste container compatible with organic amines.[12]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazard characteristics.[12]
-
Final Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12]
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Personal Protective Equipment. American Chemistry Council. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Los Angeles - Environmental Health and Safety. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
